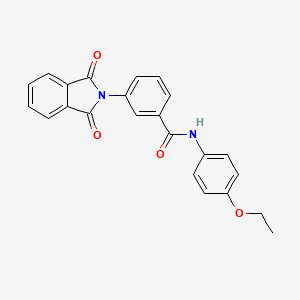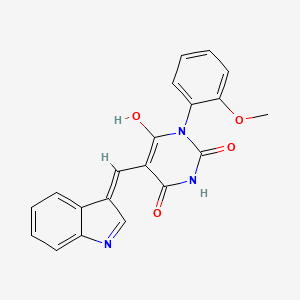
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Mechanism of Action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide exerts its effects by selectively inhibiting the NHE, a membrane protein that regulates intracellular pH and cell volume. By inhibiting the NHE, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide disrupts the balance of ions and water in the cell, leading to a decrease in cell migration, proliferation, and invasion. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell migration, proliferation, and invasion, modulation of signaling pathways, and protection against ischemia-reperfusion injury. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, indicating its potential as a therapeutic agent for various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide in lab experiments is its selectivity for the NHE, which allows for specific inhibition of this target protein. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide is also readily available and relatively inexpensive, making it accessible to researchers. However, one of the limitations of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide is its potential off-target effects, which may interfere with the interpretation of experimental results. Additionally, the optimal concentration and duration of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide treatment may vary depending on the cell type and experimental conditions, which requires careful optimization.
Future Directions
There are several future directions for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide research, including the development of more potent and selective NHE inhibitors, the exploration of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide's potential as a therapeutic agent for various diseases and conditions, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy. Overall, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide represents a promising compound with a wide range of potential applications in scientific research and clinical medicine.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been studied extensively in the context of various diseases and conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-cancer agent. In cardiovascular research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to protect against ischemia-reperfusion injury, indicating its potential as a cardioprotective agent. In neurological research, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential as a cognitive enhancer.
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-12-10-16(11-13-18)24-21(26)15-6-5-7-17(14-15)25-22(27)19-8-3-4-9-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKFFCFTHAWVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3723878.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate](/img/structure/B3723886.png)
![methyl ({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B3723889.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723895.png)
![2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723907.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3723913.png)
![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3723928.png)
![2-[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3723929.png)
![4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3723936.png)

![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3723948.png)
![ethyl 5-(4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723969.png)
![ethyl 5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723976.png)
![6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B3723990.png)